![molecular formula C9H12ClNO B3036596 2-Amino-3-(2-chlorophenyl)propan-1-ol CAS No. 37844-07-8](/img/structure/B3036596.png)
2-Amino-3-(2-chlorophenyl)propan-1-ol
Overview
Description
“2-Amino-3-(2-chlorophenyl)propan-1-ol” is an amino alcohol that consists of a 2-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of “2-Amino-3-(2-chlorophenyl)propan-1-ol” is generally achieved by the reaction of alcohols . One common method of synthesis is by reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups . The specific preparation method needs to be further adjusted according to specific conditions and needs .Molecular Structure Analysis
The molecular formula of “2-Amino-3-(2-chlorophenyl)propan-1-ol” is C9H12ClNO . The average mass is 185.651 Da and the monoisotopic mass is 185.060745 Da . The InChI code is 1S/C9H12ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at room temperature . The compound’s CAS Number is 1038241-80-3 .Scientific Research Applications
Synthesis and Biological Properties
- A study by Papoyan et al. (2011) involved the synthesis of compounds similar to 2-Amino-3-(2-chlorophenyl)propan-1-ol. These compounds showed anticonvulsive activities and some peripheral n-cholinolytic activities, without exhibiting antibacterial activity (Papoyan et al., 2011).
Antifungal Evaluation
- Lima-Neto et al. (2012) synthesized derivatives of 2-Amino-3-(2-chlorophenyl)propan-1-ol, which displayed significant antifungal activity against various Candida strains, suggesting potential in developing antifungal agents (Lima-Neto et al., 2012).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
- Research by Rzeszotarski et al. (1979) explored compounds structurally related to 2-Amino-3-(2-chlorophenyl)propan-1-ol. These compounds showed substantial cardioselectivity and affinity to beta-adrenoceptors, important for developing beta-blockers (Rzeszotarski et al., 1979).
Conformational Analyses in Different Environments
- Nitek et al. (2020) reported on the crystal structures of derivatives of 2-amino-propan-1-ol, demonstrating the potential for varied applications based on the structural and conformational diversity of such compounds (Nitek et al., 2020).
Inhibitive Performance on Carbon Steel Corrosion
- A study by Gao et al. (2007) on tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, demonstrated their effectiveness as anodic inhibitors for carbon steel, indicating potential industrial applications in corrosion inhibition (Gao et al., 2007).
Isolation from Streptomyces Species
- Wat et al. (1971) isolated 2(S)-Dichloroacetamido-3-(p-acetamidophenyl)propan-1-ol from a Streptomyces species, showcasing the potential for discovering novel compounds from natural sources (Wat et al., 1971).
Asymmetric Reduction in Synthetic Chemistry
- Itsuno et al. (1987) used a reagent prepared from a derivative of 2-amino-propan-1-ol for the asymmetric reduction of acetophenone O-methyloxime, demonstrating its use in creating optically active compounds (Itsuno et al., 1987).
Enantioselective Alkynylation
- Research by Jiang & Si (2004) developed a chiral amino alcohol-based ligand for the enantioselective alkynylation of chloral, indicating the role of similar compounds in synthesizing chiral intermediates (Jiang & Si, 2004).
Novel Aurophilic Organic Ligands
- Tishchenko et al. (2014) investigated derivatives of 1,3-dibromo-propan-2-ol, related to 2-Amino-3-(2-chlorophenyl)propan-1-ol, as potential ligands for coordination compounds, relevant in material science and catalysis (Tishchenko et al., 2014).
Enzymatic Generation in Polyamine Synthesis
- Cassimjee et al. (2012) synthesized circular polyamines from 3-amino-propan-1-ol, demonstrating the versatility of such structures in synthesizing multifunctional polyamines for diverse applications (Cassimjee et al., 2012).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
properties
IUPAC Name |
2-amino-3-(2-chlorophenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYIMXKEQJVRSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304367 | |
Record name | β-Amino-2-chlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-chlorophenyl)propan-1-ol | |
CAS RN |
37844-07-8 | |
Record name | β-Amino-2-chlorobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37844-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Amino-2-chlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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